5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester
Overview
Description
5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H4FN3O3 and a molecular weight of 197.12 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to an isoxazole ring fused with a pyrazine ring, and a carboxylic acid methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The major product would be 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid.
Oxidation/Reduction: Products would depend on the specific reaction conditions.
Scientific Research Applications
5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its fluorine atom and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester: The precursor in the synthesis of the fluorinated compound.
6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile: Another fluorinated pyrazine derivative.
Uniqueness
5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is unique due to the presence of both a fluorine atom and an isoxazole ring fused with a pyrazine ring.
Properties
IUPAC Name |
methyl 5-fluoro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPQJBBPHWUAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=NC=C(N=C12)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.